molecular formula C8H17NO2S B13561666 D-Homocysteine, S-(1,1-dimethylethyl)-

D-Homocysteine, S-(1,1-dimethylethyl)-

Cat. No.: B13561666
M. Wt: 191.29 g/mol
InChI Key: RCRNXDJXXKPOTE-UHFFFAOYSA-N
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Description

D-Homocysteine, S-(1,1-dimethylethyl)- is a derivative of homocysteine, an amino acid that plays a crucial role in the metabolism of methionine. This compound is characterized by the presence of a tert-butyl group attached to the sulfur atom of homocysteine. Homocysteine and its derivatives are of significant interest due to their involvement in various biochemical processes and their potential implications in health and disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Homocysteine, S-(1,1-dimethylethyl)- typically involves the protection of the thiol group of homocysteine followed by the introduction of the tert-butyl group. One common method involves the use of tert-butyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: D-Homocysteine, S-(1,1-dimethylethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

D-Homocysteine, S-(1,1-dimethylethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-Homocysteine, S-(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. It can act as a methyl group donor in methylation reactions, influencing gene expression and protein function. Additionally, it can modulate redox potential and participate in the formation of reactive oxygen species (ROS), impacting cellular signaling and oxidative stress responses .

Comparison with Similar Compounds

Uniqueness: D-Homocysteine, S-(1,1-dimethylethyl)- is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its stability and alter its interactions with enzymes and other biomolecules, making it a valuable tool in research and industrial applications .

Properties

IUPAC Name

2-amino-4-tert-butylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-8(2,3)12-5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRNXDJXXKPOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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